molecular formula C18H15N5O3 B15031466 7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15031466
M. Wt: 349.3 g/mol
InChI Key: VDPRHWZANFHFMP-UHFFFAOYSA-N
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Description

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a triazatricyclo framework, which is a fused ring system containing nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-furancarboxaldehyde with appropriate reagents.

    Construction of the Triazatricyclo Framework: This step involves the formation of the triazatricyclo ring system through a series of cyclization reactions, often using nitrogen-containing precursors.

    Coupling of the Furan and Triazatricyclo Units: The furan ring is then coupled with the triazatricyclo framework using a suitable coupling reagent, such as a palladium catalyst.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the triazatricyclo framework can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar chemical reactivity.

    Triazatricyclo derivatives: Compounds with similar tricyclic frameworks but different functional groups.

Uniqueness

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its combination of a furan ring and a triazatricyclo framework, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H15N5O3/c1-10-4-2-6-22-16(10)21-17-13(18(22)25)8-12(15(20)24)14(19)23(17)9-11-5-3-7-26-11/h2-8,19H,9H2,1H3,(H2,20,24)

InChI Key

VDPRHWZANFHFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)N

Origin of Product

United States

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